Nutlin-3B serves as a crucial control molecule in scientific research, particularly in studies investigating the p53-MDM2 interaction and p53 pathway activation. It is a less active enantiomer of Nutlin-3A, a potent small-molecule inhibitor of the interaction between p53 and MDM2. [, , , , ]. Nutlin-3B exhibits significantly lower binding affinity to MDM2 compared to Nutlin-3A, making it a valuable tool for studying the specificity of MDM2 inhibitors and dissecting the downstream effects of p53 activation. [, ].
Nutlin-3B is derived from the natural product structure of the nutlin family, which was initially discovered through high-throughput screening of small molecules that could disrupt the MDM2-p53 interaction. Nutlin-3B is classified as an MDM2 antagonist and falls under the category of anticancer agents, particularly those targeting pathways associated with cell cycle regulation and apoptosis.
The synthesis of Nutlin-3B involves several key steps, typically starting from commercially available precursors. The process can be summarized as follows:
The detailed synthesis protocol includes techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for characterization of the final product .
Nutlin-3B has a complex molecular structure characterized by:
The three-dimensional conformation of Nutlin-3B allows it to fit into the p53 binding pocket on MDM2, which is critical for its inhibitory action .
Nutlin-3B primarily acts through competitive inhibition of MDM2, preventing it from binding to p53. This inhibition leads to:
Research indicates that Nutlin-3B also triggers a DNA damage response in cancer cells, characterized by phosphorylation events that signal cellular stress .
Nutlin-3B's mechanism involves several steps:
Studies have shown that Nutlin-3B can induce significant cell cycle arrest at the G1/S transition phase, particularly in cells expressing wild-type p53 .
Nutlin-3B exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a therapeutic agent .
Nutlin-3B has been extensively studied for its potential applications in cancer therapy due to its ability to reactivate p53 function. Key applications include:
Nutlin-3B ((+)-Nutlin-3) is the pharmacologically inactive enantiomer of the cis-imidazoline compound Nutlin-3, originally identified through high-throughput screening of MDM2 inhibitors. Structurally, Nutlin-3B and its active counterpart Nutlin-3A ((-)-Nutlin-3) share identical chemical composition (C30H30Cl2N4O4) but differ in their three-dimensional configuration due to chiral centers at the imidazoline C4 and C5 positions. This stereochemical divergence results in dramatically distinct biological activities. Nutlin-3A binds the p53-binding pocket of MDM2 with high affinity (IC50 = 90 nM), while Nutlin-3B exhibits ~150-fold weaker inhibition (IC50 = 13.6 µM) in surface plasmon resonance (SPR) assays [8].
The molecular basis for this enantioselectivity was revealed through crystallographic studies. Nutlin-3A adopts a configuration that optimally occupies three hydrophobic subpockets within MDM2's p53-binding cleft: One para-bromophenyl group engages the Trp23 pocket, another occupies the Leu26 pocket, and an ethoxy group partially fills the Phe19 pocket. In contrast, Nutlin-3B's stereochemistry prevents deep insertion into these subsites due to steric clashes with MDM2 residues, particularly Lys70, which destabilizes the encounter complex [2]. Brownian dynamics simulations confirm that the inactive enantiomer experiences significantly shorter residence times near the binding pocket due to electrostatic repulsion and suboptimal hydrophobic contacts [2].
Table 1: Pharmacological Differentiation of Nutlin-3 Enantiomers
Property | Nutlin-3A | Nutlin-3B |
---|---|---|
Absolute Configuration | (-)-Enantiomer | (+)-Enantiomer |
MDM2 Binding (IC50) | 90 nM | 13.6 µM |
Cellular p53 Induction | Strong (EC50 ~1 µM) | Negligible (>20 µM) |
Therapeutic Activity | Tumor regression | Inactive control |
Key Structural Feature | Optimal subsite fit | Steric clashes with Lys70 |
Nutlin-3B serves as a critical experimental tool for validating on-target effects in p53/MDM2 interaction studies. Its near-identical physicochemical properties to Nutlin-3A—excluding chirality—make it an ideal negative control that accounts for solvent effects, vehicle interactions, and potential off-target binding. In cellular models, Nutlin-3B (up to 20 µM) fails to stabilize p53 or induce p21 expression, whereas Nutlin-3A robustly activates the pathway in wild-type p53 cancer cells [8] [9].
This functional inertness has been exploited in diverse experimental contexts:
The enantiomer's utility extends to in vivo studies, where xenograft models receiving Nutlin-3B (200 mg/kg twice daily) show tumor growth kinetics indistinguishable from vehicle controls, contrasting with significant regressions observed with Nutlin-3A [8].
Nutlin-3B exhibits differential binding profiles toward MDM2 and its structural homolog MDMX (MDM4). While both isoforms share similar p53-binding domains, key structural variations significantly reduce Nutlin-3B's already weak affinity for MDMX:
Table 2: Binding Affinities of Nutlin-3B with MDM2/MDMX Isoforms
Target Protein | Binding Pocket Variation | Nutlin-3B Kd (µM) | Affinity vs. Nutlin-3A |
---|---|---|---|
MDM2 | Leu54, Tyr99 | 13.6 ± 1.2 [8] | ~1/150th |
MDMX | Met53, Pro95-Tyr99 constriction | >100 [1] [5] | >1/1,000th |
The molecular basis for this differential binding was elucidated through crystallographic and NMR analyses:
Notably, Nutlin-3B's weak binding extends to MDM2/MDMX splice variants. In well-differentiated liposarcomas, MDM2-B (lacking p53-binding domain) and MDMX-S (truncated isoform) show no detectable interaction with Nutlin-3B in GST pull-down assays, confirming its reliance on intact binding pockets [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7